molecular formula C9H9IO3 B1427727 Methyl 2-iodo-5-methoxybenzoate CAS No. 857599-37-2

Methyl 2-iodo-5-methoxybenzoate

Cat. No. B1427727
M. Wt: 292.07 g/mol
InChI Key: RDRCCNSFEFSPTO-UHFFFAOYSA-N
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Description

Methyl 2-iodo-5-methoxybenzoate is a chemical compound with the molecular formula C9H9IO3 . It has a molecular weight of 292.07 .


Molecular Structure Analysis

The molecular structure of Methyl 2-iodo-5-methoxybenzoate is represented by the linear formula: IC6H3(OCH3)CO2CH3 . The molecules are close to planar .


Physical And Chemical Properties Analysis

Methyl 2-iodo-5-methoxybenzoate is a solid with a melting point of 57-61 °C . It should be stored at 2-8°C and protected from light .

Scientific Research Applications

For example, one application mentioned is in the synthesis of (+/−)-vibralactone . Here are the details for this application:

  • Methods of Application or Experimental Procedures : The exact procedures can vary, but generally involve a series of organic reactions, including cross-coupling reactions .
  • FeCl2 Catalyzed Cross-Coupling Reaction : Methyl 2-methoxybenzoate can be used in a FeCl2 catalyzed cross-coupling reaction with diphenylmethane under various reaction conditions . This type of reaction is commonly used in organic synthesis to create new carbon-carbon bonds.

  • Synthesis of Other Compounds : Methyl 2-iodo-5-methoxybenzoate can also be used as a starting material for the synthesis of other compounds . The exact compounds and the methods of synthesis would depend on the specific research context.

  • FeCl2 Catalyzed Cross-Coupling Reaction : This compound can be used in a FeCl2 catalyzed cross-coupling reaction with diphenylmethane under various reaction conditions . This type of reaction is commonly used in organic synthesis to create new carbon-carbon bonds .

  • Synthesis of Other Compounds : Methyl 2-iodo-5-methoxybenzoate can also be used as a starting material for the synthesis of other compounds . The exact compounds and the methods of synthesis would depend on the specific research context .

Safety And Hazards

Methyl 2-iodo-5-methoxybenzoate is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ . It is recommended to avoid breathing dust and contact with skin and eyes. Protective clothing, gloves, safety glasses, and a dust respirator should be worn .

properties

IUPAC Name

methyl 2-iodo-5-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9IO3/c1-12-6-3-4-8(10)7(5-6)9(11)13-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDRCCNSFEFSPTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)I)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50743854
Record name Methyl 2-iodo-5-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50743854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-iodo-5-methoxybenzoate

CAS RN

857599-37-2
Record name Methyl 2-iodo-5-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50743854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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